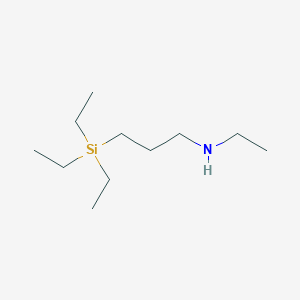
N-Ethyl-3-(triethylsilyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-3-(triethylsilyl)propan-1-amine is an organic silicon compound characterized by the presence of an ethyl group, a triethylsilyl group, and a propan-1-amine backbone. This compound is notable for its applications in organic synthesis and catalysis, where it serves as a reagent and catalyst in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(triethylsilyl)propan-1-amine typically involves a series of organic synthesis steps. One common method is through the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a catalyst. For instance, the reaction of triethylsilane with N-ethyl allylamine under photocatalytic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation reactions, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-3-(triethylsilyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of functionalized amines.
Aplicaciones Científicas De Investigación
N-Ethyl-3-(triethylsilyl)propan-1-amine has a wide range of applications in scientific research:
Biology: This compound can be used in the modification of biomolecules, aiding in the study of biological processes.
Industry: It is employed in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which N-Ethyl-3-(triethylsilyl)propan-1-amine exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The triethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways include interactions with electrophilic centers in substrates, facilitating bond formation and cleavage.
Comparación Con Compuestos Similares
Similar Compounds
3-(Triethoxysilyl)propylamine: Similar in structure but with ethoxy groups instead of ethyl groups.
N-Methyl-3-(triethoxysilyl)propan-1-amine: Contains a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-3-(triethylsilyl)propan-1-amine is unique due to its specific combination of an ethyl group and a triethylsilyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring precise control over reaction outcomes.
Propiedades
Número CAS |
53677-40-0 |
|---|---|
Fórmula molecular |
C11H27NSi |
Peso molecular |
201.42 g/mol |
Nombre IUPAC |
N-ethyl-3-triethylsilylpropan-1-amine |
InChI |
InChI=1S/C11H27NSi/c1-5-12-10-9-11-13(6-2,7-3)8-4/h12H,5-11H2,1-4H3 |
Clave InChI |
IMUVQIQDNRTWNY-UHFFFAOYSA-N |
SMILES canónico |
CCNCCC[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



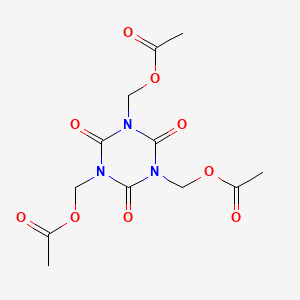
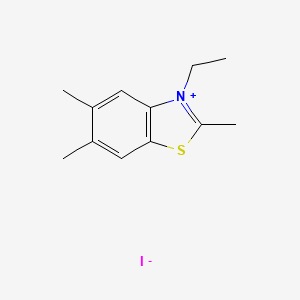
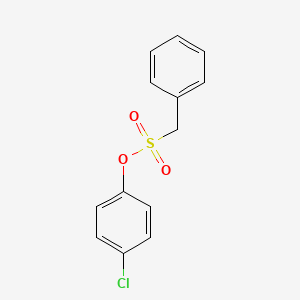
![N-[Bis(ethylsulfanyl)methyl]-1,1-bis(ethylsulfanyl)methanamine](/img/structure/B14634695.png)
![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
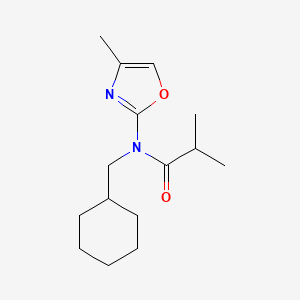

![3-Ethenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634713.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]-L-methionine](/img/structure/B14634715.png)
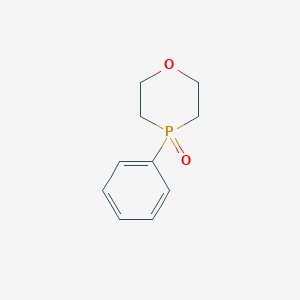

![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
